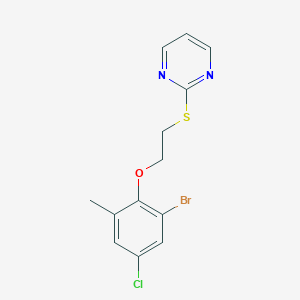![molecular formula C18H19NO4 B215576 Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PBAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBAB belongs to the class of benzamides and is used as a synthetic intermediate in the preparation of various organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable under normal laboratory conditions and can be stored for an extended period. However, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also relatively expensive compared to other benzamides.
Zukünftige Richtungen
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate research include:
1. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
2. Studying the mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to gain a better understanding of its therapeutic effects.
3. Developing new synthetic methods for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to improve its yield and reduce its cost.
4. Studying the pharmacokinetics and pharmacodynamics of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to determine its optimal dosage and administration route.
5. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate and to develop new synthetic methods for its preparation.
Synthesemethoden
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-aminobenzoic acid with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then treated with methyl chloroformate to obtain Methyl 4-[(2-phenoxybutanoyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
methyl 4-(2-phenoxybutanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-16(23-15-7-5-4-6-8-15)17(20)19-14-11-9-13(10-12-14)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HCRUNNDNQPASSB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)


![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)


![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)